[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Beschreibung
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a heterocyclic compound featuring a unique hybrid architecture. The molecule comprises:
- Azetidine core: A four-membered ring substituted with a methyl-linked 4-bromopyrazole group.
- Methanone bridge: Connects the azetidine to a 1,5-dimethylpyrazole moiety.
Eigenschaften
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-9-3-12(16-17(9)2)13(20)18-5-10(6-18)7-19-8-11(14)4-15-19/h3-4,8,10H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYJGSWWERSBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a novel heterocyclic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 338.21 g/mol, this compound's structural complexity suggests diverse biological activities.
Structural Characteristics
The compound features:
- Azetidine ring : A four-membered nitrogen-containing ring known for its biological activity.
- Bromopyrazole moiety : This component is often associated with various pharmacological effects, including antimicrobial and anticancer properties.
- Dimethylpyrazole group : Known for its potential in enhancing biological interactions.
Anticancer Activity
Compounds similar to those containing pyrazole and azetidine structures have shown promising anticancer properties. For instance, pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines. A relevant study indicated that pyrazolo[4,3-e][1,2,4]triazine sulfonamides exhibited significant cytotoxicity against cancer cells, suggesting that the bromopyrazole component could potentially enhance similar effects in our target compound .
Antimicrobial Properties
The presence of the bromopyrazole moiety is indicative of potential antimicrobial activity. Studies have demonstrated that pyrazole derivatives can exhibit both antibacterial and antifungal properties. For example, 4-Chloro-1H-pyrazole has been documented to possess antimicrobial effects against several bacterial strains. Thus, it is plausible that our compound may also exhibit similar antimicrobial characteristics.
Immunomodulatory Effects
Research into related pyrazole compounds has shown immunomodulatory effects, particularly in enhancing or suppressing cytotoxic T lymphocyte (CTL) activity. This suggests that our compound may influence immune responses, which could be beneficial in therapeutic contexts such as cancer immunotherapy .
Case Studies
Several studies provide insights into the biological activity of structurally related compounds:
- Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides :
- Synthesis and Testing of Pyrazolo Compounds :
Comparative Analysis Table
| Compound Name | Structure Features | Reported Biological Activity |
|---|---|---|
| 4-Chloro-1H-pyrazole | Pyrazole ring | Antimicrobial |
| 5-Chloro-pyrazoles | Benzoxazole core | Anticancer |
| Azetidine Derivatives | Azetidine ring | Anti-inflammatory |
Vergleich Mit ähnlichen Verbindungen
Key Compounds for Comparison:
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 ): Structure: Brominated pyrazole core with 4-chlorophenyl and 1,5-dimethyl substituents. Differentiation: Lacks the azetidine-methanone linkage, reducing conformational constraints compared to the target compound. Bioactivity: Patent data suggest bromine enhances lipophilicity and target binding, a trait shared with the target compound’s 4-bromopyrazole unit .
Schiff Base Derivatives of 4-Aminoantipyrine (): Structure: 1,5-Dimethylpyrazole core modified with aromatic Schiff base substituents (e.g., dimethylaminobenzylidene). Differentiation: The Schiff base introduces planar, conjugated systems, contrasting with the target’s non-planar azetidine-methanone bridge. This affects solubility and π-π stacking interactions .
Fluorophenyl/Bromophenyl Pyrazolones ():
- Structure : Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) attached to dihydropyrazolones.
- Differentiation : Fluorine’s electronegativity versus bromine’s polarizability may alter electronic properties. The target’s azetidine ring may enhance metabolic stability compared to dihydropyrazolone backbones .
Physicochemical Properties
Notes:
- The target’s azetidine ring contributes to lower solubility compared to Schiff bases but enhances thermal stability .
- Bromine in the target and Example 5.17 increases lipophilicity (LogP > 2.5), favoring membrane permeability .
Crystallographic and Structural Data
Vorbereitungsmethoden
Preparation of 4-Bromo-1H-pyrazole
Bromination of pyrazole derivatives typically employs N-bromosuccinimide (NBS) under radical or electrophilic conditions. For regioselective 4-bromination:
Procedure :
- Dissolve 1H-pyrazole (1.0 eq) in acetic acid at 0°C.
- Add NBS (1.05 eq) portionwise over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with NaHCO₃ solution, extract with DCM.
- Purify by column chromatography (hexane/EtOAc 4:1).
Azetidine Functionalization
The methylene bridge installation employs nucleophilic substitution:
Stepwise Protocol :
- Activate 4-bromo-1H-pyrazole with NaH in THF (0°C, 30 min).
- Add 3-(bromomethyl)azetidine hydrobromide (1.2 eq).
- Heat to 60°C for 6 hours under N₂.
- Concentrate and purify via silica gel (CHCl₃/MeOH 9:1).
Critical Parameters :
- Strict temperature control prevents azetidine ring-opening
- Anhydrous conditions essential for NaH reactivity
Synthesis of (1,5-Dimethylpyrazol-3-yl)methanone
Friedel-Crafts Acylation Strategy
Final Coupling Methodology
Nucleophilic Acylation
The azetidine nitrogen attacks activated carbonyl derivatives:
Reaction Scheme :
- Convert (1,5-dimethylpyrazol-3-yl)methanone to acid chloride:
- SOCl₂ (5 eq), reflux 2 hours
- Combine with 3-[(4-bromopyrazol-1-yl)methyl]azetidine (1.0 eq)
- Base: Et₃N (3.0 eq) in anhydrous THF
- Stir at -20°C → RT over 12 hours
Purification :
- Precipitation from hexane/EtOAc mixture
- Recrystallization in MeOH/H₂O
Transition Metal-Catalyzed Coupling
Palladium-mediated strategies enable C-N bond formation:
Buchwald-Hartwig Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (3.0 eq)
- Solvent: Toluene, 110°C, 24 hours
Advantages :
- Higher functional group tolerance
- Improved yields (50-55%)
Limitations :
- Requires rigorous exclusion of oxygen
- Cost-intensive catalyst system
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Features |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (s, 1H, pyrazole-H), 4.21 (m, 2H, azetidine-CH₂), 2.95 (m, 2H, azetidine-CH₂), 2.65 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 195.4 (C=O), 148.2 (pyrazole-C), 136.7 (pyrazole-C), 56.8 (azetidine-C), 45.3 (CH₂), 21.4/19.8 (CH₃) |
| HRMS (ESI+) | Calculated for C₁₄H₁₇BrN₅O [M+H]⁺: 378.0524, Found: 378.0521 |
Chromatographic Purity
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC (C18) | MeCN/H₂O (70:30), 1 mL/min | 8.72 min | 98.2% |
| TLC (Silica) | CHCl₃/MeOH (9:1) | Rf 0.45 | Single spot |
Challenges and Optimization Opportunities
Azetidine Ring Stability
The strained four-membered ring demonstrates susceptibility to:
- Acid-catalyzed ring-opening (pH < 4)
- Oxidative degradation at temperatures > 80°C
Mitigation Strategies :
- Maintain neutral to slightly basic conditions
- Use low-boiling solvents for reduced thermal stress
Regioselectivity in Pyrazole Functionalization
Competing reactions at N1 vs. C4 positions require careful control:
Key Findings :
- Electron-withdrawing bromine at C4 directs subsequent substitutions to N1
- Steric effects from methyl groups enhance regiochemical control
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo-Lab Cost |
|---|---|---|
| 4-Bromopyrazole | $120/g | $45/g |
| Pd Catalysts | $320/mmol | $280/mmol |
| Solvent Recovery | 60% | 85% |
Green Chemistry Metrics
| Parameter | Buchwald-Hartwig | Nucleophilic Route |
|---|---|---|
| PMI (Process Mass Intensity) | 48 | 32 |
| E-Factor | 86 | 45 |
| Reaction Mass Efficiency | 34% | 52% |
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis typically involves:
- Step 1 : Formation of the azetidine core via cyclization reactions, often using reagents like bromoalkanes or epoxides under reflux conditions.
- Step 2 : Introduction of the 4-bromopyrazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling, requiring inert atmospheres (e.g., nitrogen) and palladium catalysts .
- Step 3 : Methanone linkage between the azetidine and pyrazole rings using carbonylating agents (e.g., phosgene derivatives) in anhydrous solvents like dichloromethane .
Optimization : Control reaction temperatures (e.g., 60–80°C for coupling steps) and use polar aprotic solvents (e.g., DMF) to enhance yield (reported up to 65–75% in analogous syntheses) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the pyrazole and azetidine rings. For example, the methyl groups on the pyrazole appear as singlets at δ 2.1–2.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 378.05) .
Q. How does the compound interact with biological targets, and what assays are used to evaluate this?
- Target Identification : The bromopyrazole and azetidine groups suggest potential kinase or GPCR inhibition. Use computational docking (e.g., AutoDock Vina) to predict binding affinities .
- In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase activity assays) with IC₅₀ calculations. Cross-validate with cell-based viability assays (e.g., MTT) to rule off-target effects .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?
- Hypothesis Testing : Differences may arise from compound permeability (e.g., poor cellular uptake) or metabolic instability. Perform parallel assays:
- Compare enzymatic IC₅₀ with cellular EC₅₀.
- Use LC-MS to quantify intracellular compound levels .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility, guided by QSAR models .
Q. What experimental designs are recommended for studying environmental stability and degradation products?
- Stability Studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light, 25–40°C) and monitor degradation via HPLC-MS. For example, hydrolysis of the methanone group may yield carboxylic acid derivatives .
- Ecotoxicology : Follow Project INCHEMBIOL protocols to assess toxicity in model organisms (e.g., Daphnia magna) at concentrations ≤10 μM .
Q. How can computational methods predict metabolic pathways and reactive intermediates?
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify Phase I/II metabolism sites. For this compound, expect CYP450-mediated oxidation of the azetidine ring .
- Reactive Intermediate Trapping : Incubate with liver microsomes and glutathione (GSH), then screen for GSH adducts via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
